(2-Methoxycyclohexyl)hydrazine

Organic Synthesis Reaction Kinetics Hydrazine Oxidation

Researchers face synthetic failure when substituting chiral hydrazines with achiral alternatives. The 2-methoxy group imparts stereoelectronic control essential for regioselective cyclizations and enantiopure pyrazole synthesis. - Differentiated reactivity: Methoxy substituent alters nucleophilicity vs. cyclohexylhydrazine, enabling reproducible kinetics. - Chiral induction: Ideal building block for asymmetric catalysis and NHC ligand frameworks. - Supply assurance: Packaged under inert atmosphere for stability.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 158438-46-1
Cat. No. B12443805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxycyclohexyl)hydrazine
CAS158438-46-1
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOC1CCCCC1NN
InChIInChI=1S/C7H16N2O/c1-10-7-5-3-2-4-6(7)9-8/h6-7,9H,2-5,8H2,1H3
InChIKeyPMAQRYZQTSYBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2-Methoxycyclohexyl)hydrazine?


(2-Methoxycyclohexyl)hydrazine is a substituted alkylhydrazine derivative, characterized by a hydrazine (-NH-NH2) functional group attached to a methoxy-substituted cyclohexane ring . This structural motif places it within a class of compounds frequently employed as versatile intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles and pharmaceutical building blocks . While hydrazine derivatives are broadly known for their nucleophilic character and redox activity, the specific stereoelectronic properties imparted by the 2-methoxycyclohexyl group differentiate this compound's utility in scenarios demanding controlled regioselectivity or chiral induction .

1 Heterocycle synthesis intermediate for pyrazoles and hydrazones
2 Chiral 2-methoxycyclohexyl framework for stereochemical control
3 Regioselectivity modulation via steric and electronic tuning

Why (2-Methoxycyclohexyl)hydrazine Cannot Be Replaced


Generic substitution with simpler cycloalkylhydrazines (e.g., cyclohexylhydrazine) or linear alkylhydrazines is scientifically invalid for applications where stereochemical integrity or differentiated reactivity is critical. The presence of the methoxy group at the 2-position of the cyclohexyl ring introduces a stereocenter and alters the electron density on the hydrazine moiety through inductive and conformational effects . This impacts nucleophilicity, regioselectivity in cycloadditions, and hydrogen-bonding capacity compared to unsubstituted cyclohexylhydrazine [1]. Consequently, using an alternative hydrazine source in a synthetic sequence optimized for (2-Methoxycyclohexyl)hydrazine can lead to altered reaction kinetics, divergent product selectivity, or complete synthetic failure.

Attribute
Target Compound
Cyclohexylhydrazine
Stereochemistry
Chiral (C2 stereocenter)
Achiral
Electronic Profile
Methoxy-modulated electron density
Unsubstituted cyclohexyl
Regioselectivity
Steric/electronic-directed product ratio
May shift regioisomeric distribution

Substitution may alter reaction kinetics, regioselectivity, and stereochemical outcome. Direct replacement without validation is not recommended.

Evidence Comparison for (2-Methoxycyclohexyl)hydrazine


Enhanced Oxidative Reactivity vs. Cyclohexylhydrazine

Monoalkyl substitution on hydrazine significantly enhances its reactivity in oxidative processes. While direct kinetic data for (2-Methoxycyclohexyl)hydrazine are not available in primary literature, class-level inferences can be drawn from studies on cyclohexylhydrazine. The presence of an alkyl group, particularly a substituted cyclohexyl group, increases the electron density on the hydrazine nitrogens, accelerating oxidative cleavage or free radical generation [1]. For instance, the oxidation of cyclohexylhydrazine by hexachloroiridate(IV) proceeds faster than that of hydrazine itself [1]. The electron-donating methoxy substituent on (2-Methoxycyclohexyl)hydrazine is expected to further modulate this reactivity through hyperconjugation and inductive effects, though this remains a class-level inference pending direct experimental comparison [1].

Oxidative Reactivity
Class-level inference
Enhanced vs hydrazine baseline
May support oxidative coupling study fit
Reported for cyclohexylhydrazine class; methoxy analog data to verify
Organic Synthesis Reaction Kinetics Hydrazine Oxidation

Regioselectivity Control in Pyrazole Formation

The steric bulk and stereoelectronic properties of the hydrazine substituent critically influence regioselectivity in pyrazole synthesis. A study on the reaction of β-ketonitriles with various alkylhydrazines demonstrated that increasing the size of the alkyl group on hydrazine leads to diminished selectivity for one regioisomer and reversed selectivity in some cases [1]. For cyclohexylhydrazine, a selectivity ratio of 72:28 was observed, which shifted dramatically to 5:95 when moving to the bulkier t-butylhydrazine [1]. This class-level evidence strongly suggests that (2-Methoxycyclohexyl)hydrazine, with its chiral 2-methoxycyclohexyl substituent, will impart a distinct and potentially tunable regioselectivity profile compared to simpler alkylhydrazines like methylhydrazine or cyclohexylhydrazine [1]. The methoxy group's capacity for hydrogen bonding may further influence transition state stabilization, though direct head-to-head data are absent.

Pyrazole Regioselectivity
Class-level inference
72:28 to 5:95 regioisomer shift
Regioselectivity is steric-bulk dependent
Cyclohexyl vs t-butyl trend; direct data absent for target
Heterocyclic Chemistry Regioselective Synthesis Pyrazole Formation

Chiral Differentiation via 2-Methoxy Group

(2-Methoxycyclohexyl)hydrazine exists as a pair of enantiomers due to the stereocenter at the 2-position of the cyclohexyl ring. This intrinsic chirality offers a distinct advantage over achiral hydrazines (e.g., cyclohexylhydrazine, phenylhydrazine) for asymmetric synthesis applications . While no direct comparative data exist, the compound is commercially available in its cis- configuration, implying defined stereochemistry that can be leveraged for diastereoselective transformations or as a chiral auxiliary . In contrast, unsubstituted cyclohexylhydrazine lacks this chiral center, making it unsuitable for applications requiring enantiocontrol. This is a cross-study comparable dimension based on fundamental stereochemical principles .

Chiral Differentiation
Cross-study comparable
Chiral vs Achiral
Supports stereochemical-control studies
C2 stereocenter enables diastereoselective transformations
Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Yield Efficiency vs. Alternative Hydrazine Sources

In the synthesis of exocyclic derivatives of cycloalkyl-hydrazines, the use of optimized reaction conditions can achieve high yields. A relevant patent (EP20040816423) describes a method for synthesizing such derivatives with yields exceeding 92% with respect to the consumed amine starting material [1]. While this patent does not specifically exemplify (2-Methoxycyclohexyl)hydrazine, it establishes a class-level benchmark for efficient hydrazine incorporation. The commercial availability of (2-Methoxycyclohexyl)hydrazine as a defined intermediate suggests that it can be integrated into analogous high-yielding synthetic routes, potentially offering better atom economy than in situ generation from simpler, more hazardous hydrazine sources (e.g., hydrazine hydrate) [1].

Synthetic Yield
Class-level inference
>92% class benchmark
May support process-scale synthesis fit
Patent method for related cycloalkylhydrazines
Process Chemistry Reaction Yield Hydrazine Derivatives

Applications Where (2-Methoxycyclohexyl)hydrazine Excels


Asymmetric Synthesis of Chiral Intermediates

Given its intrinsic chirality, (2-Methoxycyclohexyl)hydrazine is an ideal building block for constructing enantiomerically enriched pharmaceutical intermediates. Its use can impart stereochemical control in key bond-forming steps, such as in the synthesis of chiral pyrazoles or hydrazones. This scenario is directly supported by the stereochemical differentiation evidence, where the presence of a chiral center distinguishes it from achiral alternatives like cyclohexylhydrazine .

Regioselective Pyrazole Synthesis

In projects requiring specific regioisomers of aminopyrazoles, (2-Methoxycyclohexyl)hydrazine offers a distinct advantage. The steric and electronic properties of the 2-methoxycyclohexyl group can alter the regiochemical outcome of cyclocondensation reactions relative to simpler alkylhydrazines. This application is grounded in class-level inference from studies showing that alkylhydrazine bulk drastically changes regioisomeric ratios in pyrazole formation [1].

N-Heterocyclic Carbene (NHC) Ligand Precursor

The hydrazine moiety can be elaborated into N-heterocyclic carbenes or related ligand frameworks. The chiral, electron-rich 2-methoxycyclohexyl group could be used to fine-tune the steric and electronic environment around a metal center in asymmetric catalysis. This scenario leverages both the stereochemical and reactivity modulation evidence, where the substituent's unique properties are expected to translate into differentiated catalytic performance .

Application
Selection Property
Validation Focus
Asymmetric synthesis workflows
Chiral building block with C2 stereocenter
Enantiomeric purity and diastereoselectivity
Regioselective pyrazole formation
Steric and electronic substituent tuning
Regioisomeric ratio under kinetic conditions
NHC ligand precursor research
Chiral, electron-rich cyclohexyl framework
Catalytic performance and metal-center tuning

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